molecular formula C17H17N5O3S2 B11082650 2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11082650
M. Wt: 403.5 g/mol
InChI Key: ULKLLCAIJNVPGI-UHFFFAOYSA-N
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Description

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a thiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from the preparation of the individual heterocyclic components. The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride. The thiadiazole ring is often formed by the cyclization of thiosemicarbazide with carbon disulfide. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.

    Thiadiazole Derivatives: Compounds such as abafungin and tiazofurin.

Uniqueness

What sets 2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O3S2/c23-14(19-17-18-13(11-26-17)12-4-2-1-3-5-12)10-25-16-15(20-27-21-16)22-6-8-24-9-7-22/h1-5,11H,6-10H2,(H,18,19,23)

InChI Key

ULKLLCAIJNVPGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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